1-(2-Bromo-4-nitrophenyl)piperidin-4-ol
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Overview
Description
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidin-4-ol moiety. It is primarily used in research and development settings .
Preparation Methods
The synthesis of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-nitroaniline to yield 2-bromo-4-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidin-4-ol under controlled conditions to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under oxidative conditions.
Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
1-(2-Bromo-4-nitrophenyl)piperidin-4-ol can be compared with similar compounds such as:
1-(2-Chloro-4-nitrophenyl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-aminophenyl)piperidin-4-ol: Similar structure but with an amino group instead of a nitro group.
1-(2-Bromo-4-nitrophenyl)piperidin-4-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)piperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMKNXAARQAXFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674791 |
Source
|
Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-61-6 |
Source
|
Record name | 1-(2-Bromo-4-nitrophenyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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